![molecular formula C17H13F2N3O2S2 B2743719 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide CAS No. 893984-58-2](/img/structure/B2743719.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide” belongs to a class of organic compounds known as imidazothiazoles . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring fused to a thiazole ring, attached to a phenyl ring which is further connected to a sulfonamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Imidazothiazoles can undergo various reactions, including cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of imidazothiazoles include their aromaticity and the presence of multiple potential sites for hydrogen bonding .Scientific Research Applications
Anti-Cancer Activity
This compound has shown promising anti-cancer properties. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized. These compounds exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, the introduction of sulfonyl groups increased the antiproliferative activity, and certain derivatives demonstrated IC50 values as low as 9.42 μM .
Anti-Inflammatory and Analgesic Properties
Indole derivatives have diverse biological applications. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated anti-inflammatory and analgesic activities .
Potential Anti-Mycobacterial Agents
Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been explored as potential anti-mycobacterial agents. These compounds may offer new avenues for combating mycobacterial infections .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide, is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It is known that imidazole derivatives can exhibit a broad range of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the interaction.
Result of Action
Given the broad range of activities exhibited by imidazole derivatives , it is likely that this compound could have various effects at the molecular and cellular level.
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-12-3-6-14(19)16(9-12)26(23,24)21-13-4-1-11(2-5-13)15-10-22-7-8-25-17(22)20-15/h1-6,9-10,21H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPLONXIHVBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.